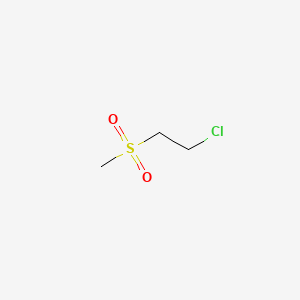
Metethoheptazine
説明
Metethoheptazine (WY-535) is an opioid analgesic from the phenazepine family . It was invented in the 1960s . Metethoheptazine produces similar effects to other opioids, including analgesia, sedation, dizziness, and nausea .
Molecular Structure Analysis
The molecular formula of Metethoheptazine is C17H25NO2 . Its molar mass is 275.392 g/mol . The IUPAC name is ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate .科学的研究の応用
1. Antiemetic Use in Acute Gastroenteritis
Metethoheptazine's role in the context of acute gastroenteritis, particularly in pediatric cases, is noteworthy. Despite recommendations against its use by the American Academy of Pediatrics, physicians often prescribe antiemetics like metethoheptazine. Early research indicates its efficacy in preventing vomiting, reducing the need for intravenous fluids, and lowering hospital admission rates. However, the evidence is limited and further studies are needed to establish its safety and effectiveness in such applications (Manteuffel, 2009).
2. Treatment of Hyperemesis Gravidarum
Metethoheptazine has been studied for its effectiveness in treating hyperemesis gravidarum, a condition characterized by severe nausea and vomiting during pregnancy. A comparative study with promethazine showed similar therapeutic effects for both drugs in hospitalized patients. However, the adverse effect profile was found to be more favorable with metethoheptazine (Tan et al., 2010).
3. Use in Inflammatory Bowel Disease
A study exploring methotrexate's anti-inflammatory activity in refractory inflammatory bowel disease included metethoheptazine as part of the standard medication regimen. The trial showed that methotrexate, along with other medications like metethoheptazine, could induce clinical and histologic remission in patients with this condition (Kozarek et al., 1989).
4. Pharmacodynamics in Human Subjects
Promethazine, a related compound to metethoheptazine, was studied for its pharmacodynamics in human subjects. This research is relevant as it provides insights into the effects of similar drugs on cognitive performance, which could be extrapolated to metethoheptazine. The study revealed that promethazine, like metethoheptazine, may cause sedation, dizziness, and cognitive impairment (Gatlin et al., 2005).
5. Neuropharmacological Aspects
Research on promethazine also sheds light on the neuropharmacological aspects of metethoheptazine. The study found that promethazine inhibits NMDA-induced currents, suggesting that it interacts with excitatory ionotropic glutamate receptors. This mechanism of action could be relevant to metethoheptazine, particularly in its use for sedation, analgesia, or neuroprotection (Adolph et al., 2012)
作用機序
While the exact mechanism of action for Metethoheptazine isn’t explicitly stated, it’s known that it produces similar effects to other opioids . Opioids typically work by binding to opioid receptors in the brain, spinal cord, and other areas of the body. They reduce the sending of pain messages to the brain and reduce feelings of pain.
特性
IUPAC Name |
ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSULDNQDJLKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862077 | |
| Record name | Metethoheptazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metethoheptazine | |
CAS RN |
509-84-2 | |
| Record name | Ethyl hexahydro-1,3-dimethyl-4-phenyl-1H-azepine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metethoheptazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metethoheptazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METETHOHEPTAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36J5ZY2TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















